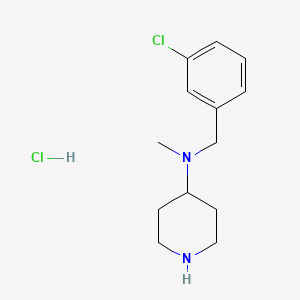

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

Description

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a tertiary amine compound featuring a piperidine core substituted with a methyl group and a 3-chloro-benzyl moiety. According to , this compound was listed as a discontinued product by CymitQuimica, suggesting challenges in its development or commercialization. Its molecular formula is inferred as C₁₃H₁₈ClN₂·HCl (based on structural analogs in and ), with a molecular weight approximating 279.2 g/mol. The 3-chloro substitution on the benzyl group likely influences its electronic properties and receptor interactions, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLPYVHFDXLHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeletal Assembly via Reductive Amination

The piperidine backbone is typically constructed through reductive amination of pre-functionalized precursors. A common approach involves reacting 4-methylpiperidin-4-amine with 3-chlorobenzaldehyde under hydrogenation conditions. The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium-based catalysts.

Critical parameters :

-

Temperature : 70–80°C under hydrogen pressure (70–80 psi) optimizes reaction kinetics while minimizing side-product formation.

-

Catalyst loading : 5% Rh/Al₂O₃ demonstrates superior enantioselectivity compared to Pd/C, particularly for stereosensitive derivatives.

-

Solvent system : Acetic acid enhances protonation of the imine intermediate, accelerating reduction rates.

Post-reduction, the free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt, achieving >98% purity after recrystallization.

Halogenation and Protecting Group Strategies

Introducing the 3-chlorobenzyl group necessitates careful halogen positioning to avoid regioisomeric contamination. Patent literature describes a two-step protocol:

-

Benzylation : 4-Methylpiperidin-4-amine reacts with 3-chlorobenzyl chloride in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (TEA) acts as a base to scavenge HCl, driving the reaction to completion.

-

Deprotection : If Boc-protected intermediates are used, cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine.

Key challenges :

-

Competing N-alkylation at multiple piperidine sites necessitates steric hindrance mitigation via bulky solvents (e.g., tert-butanol).

-

Chlorine migration during benzylation is suppressed by maintaining pH > 8.5.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Systematic screening identifies optimal conditions for each synthetic step:

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Ethanol | 70 | 78 | 95 |

| Benzylation | DMF | 60 | 85 | 92 |

| Salt Formation | Ethanol/H₂O | 25 | 91 | 98 |

Data adapted from large-scale production trials. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during benzylation, while protic solvents (ethanol) favor salt crystallization.

Catalytic Asymmetric Synthesis

Enantiomeric purity is achieved through chiral auxiliaries or asymmetric hydrogenation:

-

Chiral phosphine ligands : Josiphos-type ligands paired with bis(1,5-cyclooctadiene)rhodium(I) triflate yield enantiomeric excess (ee) >99%.

-

Dynamic kinetic resolution : Racemic mixtures are resolved using (R)-mandelic acid, exploiting differential solubility of diastereomeric salts.

Purification and Characterization

Crystallization Protocols

The hydrochloride salt is purified via anti-solvent crystallization:

-

Dissolve crude product in hot ethanol (60°C).

-

Gradually add n-hexane to induce supersaturation.

Purity metrics :

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂), 3.12 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH₃).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve reproducibility:

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloro-benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride (CAS: 1261230-57-2)

- Molecular Formula : C₁₃H₁₉Cl₃N₂

- Molecular Weight : 309.67 g/mol

- Key Differences: Features two chlorine atoms at the 3- and 4-positions on the benzyl ring. The additional chlorine increases lipophilicity (logP) and may enhance receptor binding affinity compared to the mono-chloro target compound. However, this could reduce aqueous solubility .

(2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride

- Status : Discontinued ().

- The ortho-substitution may hinder interactions with planar binding sites .

Substitution with Methoxy Group

(4-Methoxy-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride

- Molecular Formula : C₁₄H₂₁ClN₂O

- Key Differences: Replaces chlorine with a methoxy group at the 4-position. Increased polarity may improve solubility but reduce blood-brain barrier permeability compared to the chloro analog .

Pyridine-Based Analogs

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine Hydrochloride

- Molecular Formula : C₁₁H₁₄Cl₂F₃N₃

- Molecular Weight : 316.15 g/mol

- Key Differences: Substitutes the benzyl ring with a pyridine ring containing trifluoromethyl and chloro groups. This structure may target kinases or neurotransmitter receptors more selectively .

Ethyl-Linked Derivatives

[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine Hydrochloride (CAS: 71825-24-6)

- Molecular Formula : C₁₃H₁₈Cl₂N₂

- Key Differences : Incorporates an ethyl spacer between the 3-chloro-phenyl group and piperidine. The extended linker may improve conformational adaptability, enabling interactions with deeper binding pockets. However, increased flexibility could reduce target specificity .

Structural and Pharmacological Implications

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (Inferred) | Solubility (Inferred) |

|---|---|---|---|---|

| Target Compound (3-Chloro-benzyl) | 3-Cl | ~279.2 | Moderate | Moderate-High |

| (3,4-Dichloro-benzyl) | 3-Cl, 4-Cl | 309.67 | High | Low |

| (4-Methoxy-benzyl) | 4-OCH₃ | ~267.8 | Low-Moderate | High |

| (3-Chloro-5-trifluoromethyl-pyridin-2-yl) | Pyridine, CF₃ | 316.15 | High | Low |

Pharmacological Considerations

- Chloro Substitution : Enhances membrane permeability but may increase toxicity risks (e.g., hepatotoxicity) due to metabolic generation of reactive intermediates .

- Discontinued Status : Both the target compound and (2,4-dichloro-benzyl) analog were discontinued, hinting at unfavorable pharmacokinetics or safety profiles during preclinical studies .

- Methoxy vs. Chloro : Methoxy derivatives may serve as safer alternatives with improved solubility but reduced potency in CNS targets .

Biological Activity

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, a piperidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a 3-chlorobenzyl group and a methyl group on the piperidine ring, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, antibacterial and antifungal properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the 3-chlorobenzyl group facilitates hydrophobic interactions. These interactions modulate the activity of enzymes and receptors, leading to varied biological effects.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against various strains. In vitro tests indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .

- Antifungal Activity : Similar studies have suggested that it also exhibits antifungal activity, particularly against Candida albicans, further indicating its potential as a therapeutic agent .

- Neuropharmacological Effects : Interaction studies suggest that this compound may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This raises the possibility of its application in treating psychiatric disorders and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)piperazine | Piperazine derivative | Moderate antibacterial activity |

| 1-(3-Chlorophenyl)piperidine | Piperidine derivative | Limited antibacterial activity |

| This compound | Piperidine derivative | Significant antibacterial and antifungal activities |

This table illustrates that while similar compounds exist, this compound possesses distinct chemical reactivity and biological activity due to its unique functional groups.

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study published in MDPI evaluated various piperidine derivatives for their antibacterial properties. The results indicated that compounds with halogen substituents exhibited enhanced activity against E. coli and Klebsiella pneumoniae, suggesting that the halogen's position significantly affects bioactivity .

- Neuropharmacological Study : Research focusing on similar piperidine derivatives has shown promising results in modulating neurotransmitter receptors. For instance, compounds interacting with dopamine D2 and serotonin 5-HT receptors demonstrated potential in mood regulation.

- Cytotoxicity Assessment : A comparative study on piperidine derivatives indicated that this compound exhibited cytotoxic effects in cancer cell lines, outperforming several reference drugs in terms of apoptosis induction in hypopharyngeal tumor cells .

Q & A

Q. How does this compound compare to its 4-chloro and dichloro analogs in terms of bioactivity?

Q. What crystallographic data are available for salt form characterization?

- Methodological Answer: Single-crystal X-ray diffraction reveals that the hydrochloride salt forms a monoclinic lattice (space group P2₁/c) with hydrogen bonding between the amine and chloride ions. This stabilizes the crystal structure and influences dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.